molecular formula C13H29P B1584642 Di-tert-butylneopentylphosphine CAS No. 60633-21-8

Di-tert-butylneopentylphosphine

Cat. No. B1584642
CAS RN: 60633-21-8
M. Wt: 216.34 g/mol
InChI Key: JBGICSFDKZAWFJ-UHFFFAOYSA-N
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Description

“Di-tert-butylneopentylphosphine” is a phosphine ligand used in various chemical reactions . It is a reactant for highly active palladium complexes and is used in the synthesis of organometallic compounds of iridium and rhodium . It is also used as a ligand for cross-coupling of aryl bromides and chlorides .


Synthesis Analysis

The synthesis of “Di-tert-butylneopentylphosphine” involves the reaction of Di-tert-butylchlorophosphane and NEOPENTYLMAGNESIUM CHLORIDE .


Molecular Structure Analysis

The molecular formula of “Di-tert-butylneopentylphosphine” is C13H29P . The molecular weight is 216.34 . Unfortunately, the detailed molecular structure could not be found from the search results.


Chemical Reactions Analysis

“Di-tert-butylneopentylphosphine” is used in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has been reported to provide highly active catalysts for the coupling of aryl bromides at mild temperatures .


Physical And Chemical Properties Analysis

“Di-tert-butylneopentylphosphine” is a solid with a refractive index of n20/D 1.478 . It has a boiling point of 40 °C/0.1 mmHg and a density of 0.839 g/mL at 25 °C .

Scientific Research Applications

Palladium-Catalyzed Cross-Couplings

Di-tert-butylneopentylphosphine (DTBNpP) shows significant utility in palladium-catalyzed cross-couplings, such as Suzuki, Sonogashira, Heck, and Hartwig-Buchwald couplings of aryl bromides and chlorides. It provides highly active catalysts for these reactions at mild temperatures. This application is vital in organic synthesis for constructing complex molecular architectures (Hill et al., 2008).

α-Arylation of Ketones

DTBNpP, in combination with palladium(II) acetate, forms an efficient catalytic system for the α-arylation of ketones. This process is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Raders et al., 2014).

Control of Olefin Isomerization in Heck Reaction

DTBNpP is effective in controlling olefin isomerization during the Heck reaction. The choice of ligand, such as DTBNpP, influences the extent of isomerization in coupling reactions involving cyclic alkenes. This control is important for achieving desired product selectivity in chemical synthesis (Lauer et al., 2014).

Amination of Aryl Bromides and Chlorides

In the Hartwig-Buchwald amination of aryl bromides, DTBNpP combined with palladium sources yields catalysts with high activity. This application is significant in the pharmaceutical industry for the synthesis of amines (Hill et al., 2006).

Synthesis of Benzofurans and Benzoxepins

DTBNpP facilitates the synthesis of benzofurans and benzoxepins through palladium-catalyzed cross-coupling reactions. This is particularly relevant in the synthesis of biologically active compounds and potential therapeutics (Lauer et al., 2014).

Room-Temperature Copper-Free Sonogashira Reactions

DTBNpP is utilized in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. This methodology is crucial for constructing carbon-carbon bonds in organic chemistry and material science (Pohida et al., 2018).

Safety And Hazards

“Di-tert-butylneopentylphosphine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Pyr. Sol. 1, and Skin Corr. 1B . It is hazardous and precautionary statements include P222, P231, P280, P305 + P351 + P338, P310, and P422 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .

Relevant Papers

One relevant paper titled “Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides” discusses the use of neopentylphosphine ligands, including “Di-tert-butylneopentylphosphine”, in palladium-catalyzed Suzuki, Sonogashira, Heck, and Hartwig–Buchwald couplings of aryl bromides and chlorides .

properties

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGICSFDKZAWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338086
Record name Di-tert-butylneopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylneopentylphosphine

CAS RN

60633-21-8
Record name Di-tert-butylneopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60633-21-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
SM Raders, JM Jones, JG Semmes… - European Journal of …, 2014 - Wiley Online Library
… Our group has reported the use of di-tert-butylneopentylphosphine (DTBNpP)12 in palladium-catalyzed C–N and C–C bond-forming reactions (Figure 1).13 The neopentyl group …
JG Semmes, SL Bevans, CH Mullins… - Tetrahedron …, 2015 - Elsevier
… Herein, we report that the sterically demanding di-tert-butylneopentylphosphine (DTBNpP) ligand in combination with Pd(dba) 2 provides an effective catalyst for the coupling of aryl …
Number of citations: 21 www.sciencedirect.com
MG Lauer, MK Thompson… - The Journal of organic …, 2014 - ACS Publications
… Di-tert-butylneopentylphosphine (DTBNpP) was found to promote Heck couplings with aryl bromides at ambient temperature. In the Heck coupling of cyclic alkenes, the degree of …
Number of citations: 37 pubs.acs.org
LL Hill, LR Moore, R Huang, R Craciun… - The Journal of …, 2006 - ACS Publications
… Di-tert-butylneopentylphosphine (DTBNpP, Figure 2), which will soon be available in bulk scale, 33 can be easily handled as a 10% solution or as an air-stable phosphonium salt and is …
Number of citations: 127 pubs.acs.org
KL Barnett, JR Howard, CJ Treager, AT Shipley… - …, 2018 - ACS Publications
… Air-stable [(R 3 P)PdCl 2 ] 2 complexes with di-tert-butylneopentylphosphine (DTBNpP, 1a) or trineopentylphosphine (TNpP, 1b) ligands have been applied to Suzuki cross-coupling …
Number of citations: 10 pubs.acs.org
LL Hill, JM Smith, WS Brown, LR Moore, P Guevera… - Tetrahedron, 2008 - Elsevier
… Di-tert-butylneopentylphosphine (DTBNpP) provided highly active catalysts for the coupling of aryl bromides at mild temperatures. Trineopentylphosphine, an air-stable trialkylphosphine…
Number of citations: 77 www.sciencedirect.com
K Pohida, DJ Maloney, BT Mott, G Rai - ACS omega, 2018 - ACS Publications
A novel application of [DTBNpP] Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) (P2), an air-stable, commercially available palladium precatalyst that allows rapid access to a …
Number of citations: 5 pubs.acs.org
MG Lauer, BR Headford, OM Gobble… - ACS …, 2016 - ACS Publications
… ligands in Heck couplings an unknown broad peak in the phosphorus NMR spectra at 94 ppm was often observed in the reaction mixture when di-tert-butylneopentylphosphine (…
Number of citations: 27 pubs.acs.org
KL Barnett, M Vasiliu, TH Stein, MV Delahay… - Inorganic …, 2020 - ACS Publications
… Our group has been interested in phosphines containing conformationally flexible neopentyl substituents, such as di-tert-butylneopentylphosphine (P(t-Bu) 2 Np; Figure 2), tert-…
Number of citations: 6 pubs.acs.org
WAE Omar, OEO Hormi - Journal of Chemical Sciences, 2015 - Springer
Three novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives were efficiently synthesized via Hartwig–Buchwald amination reaction. The new 5-(N-substituted-anilino)-8-…
Number of citations: 1 link.springer.com

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